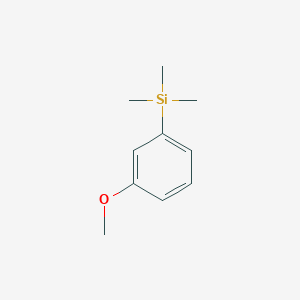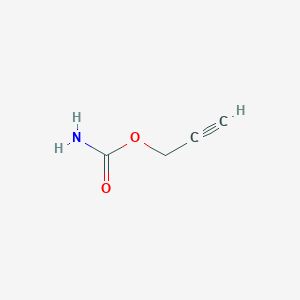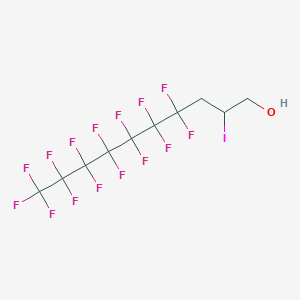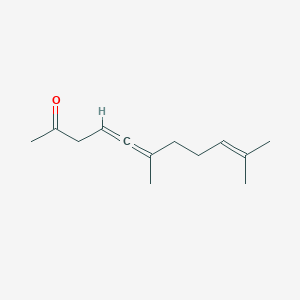
6,10-Dimethyl-4,5,9-undecatrien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound found in various plants and fruits. It is also known as DMNT and has a unique aroma that is used in the fragrance industry. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6,10-Dimethyl-4,5,9-undecatrien-2-one is not fully understood. However, it has been suggested that this compound may work by inhibiting the growth of cancer cells. It may also work by repelling insects through its strong aroma.
Biochemical And Physiological Effects
6,10-Dimethyl-4,5,9-undecatrien-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have insect repellent properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
The advantages of using 6,10-Dimethyl-4,5,9-undecatrien-2-one in lab experiments include its natural origin, its unique aroma, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing it.
Future Directions
There are several future directions for the study of 6,10-Dimethyl-4,5,9-undecatrien-2-one. One direction is to further study its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its insect repellent properties and its potential use as an insecticide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, the synthesis of this compound needs to be further optimized to reduce its cost and increase its accessibility for research purposes.
Conclusion:
In conclusion, 6,10-Dimethyl-4,5,9-undecatrien-2-one is a natural compound with potential applications in various fields. The synthesis of this compound requires a high level of expertise and equipment. This compound has been the subject of scientific research due to its potential use in cancer treatment and as an insecticide. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
6,10-Dimethyl-4,5,9-undecatrien-2-one can be synthesized through various methods. One of the most common methods is the isolation of this compound from plants and fruits. Another method involves chemical synthesis using starting materials such as citral and acetone. The synthesis of this compound requires a high level of expertise and equipment.
Scientific Research Applications
6,10-Dimethyl-4,5,9-undecatrien-2-one has been the subject of scientific research due to its potential applications in various fields. In the fragrance industry, this compound is used as a natural flavoring agent. It has also been studied for its potential use as an insecticide, due to its repellent properties. Additionally, this compound has been studied for its potential use in cancer treatment due to its anti-cancer properties.
properties
CAS RN |
16647-05-5 |
|---|---|
Product Name |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7H,5,8,10H2,1-4H3 |
InChI Key |
KLTSFSBBACTSHL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Canonical SMILES |
CC(=CCCC(=C=CCC(=O)C)C)C |
Other CAS RN |
16647-05-5 |
synonyms |
6,10-Dimethyl-4,5,9-undecatrien-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



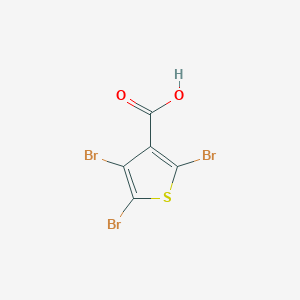
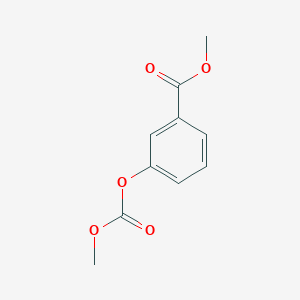
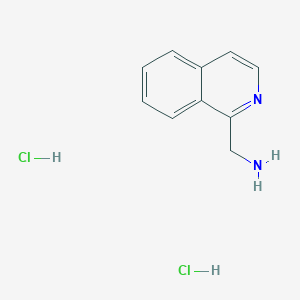
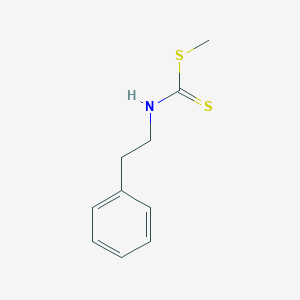
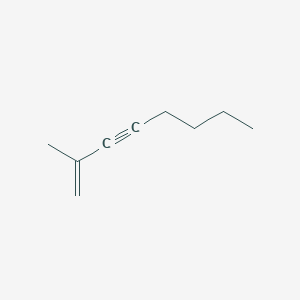
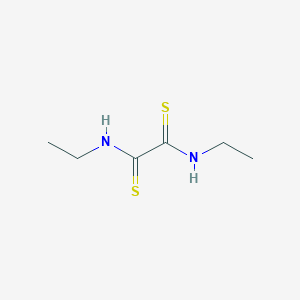
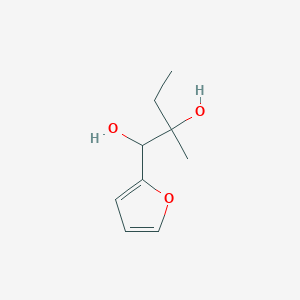
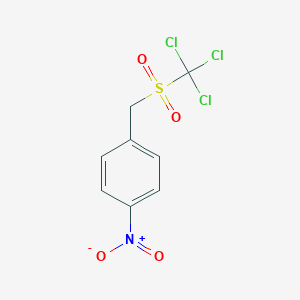
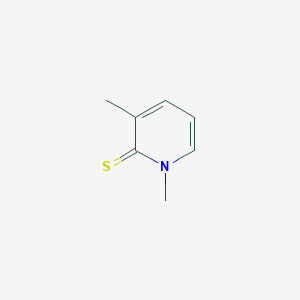
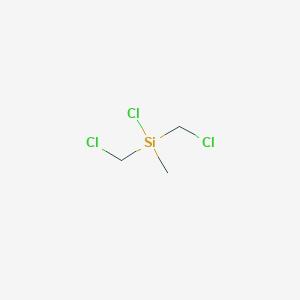
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
